

Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ethynyl-3-methylbenzene

Cat. No.: B1295246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon **1-ethynyl-3-methylbenzene** (also known as m-tolylacetylene). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of **1-ethynyl-3-methylbenzene**, typically recorded in deuterated chloroform (CDCl₃), is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30-7.10	m	4H	Aromatic protons
~3.05	s	1H	Acetylenic proton ($\text{C}\equiv\text{C}-\text{H}$)
~2.34	s	3H	Methyl protons (- CH_3)

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~138.0	Aromatic C- CH_3
~132.0	Aromatic CH
~129.5	Aromatic CH
~128.5	Aromatic CH
~128.3	Aromatic CH
~122.5	Aromatic C-C \equiv CH
~83.5	Acetylenic C-H
~77.0	Acetylenic C-Ar
~21.2	Methyl C

Note: The signals for the deuterated solvent (e.g., CDCl_3 at ~77.16 ppm) are also observed but not listed here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-ethynyl-3-methylbenzene**, typically obtained as a neat liquid film, shows characteristic absorption bands for the aromatic ring, the carbon-carbon triple bond, and the acetylenic C-H bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (methyl)
~2100	Sharp, medium	C≡C stretch (alkyne)
~1600, ~1480	Medium to strong	Aromatic C=C ring stretch
~880-780	Strong	Aromatic C-H bend (m-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **1-ethynyl-3-methylbenzene** shows a prominent molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
116	High	[M] ⁺ (Molecular ion)
115	Base Peak	[M-H] ⁺ (Loss of a hydrogen atom)
91	Medium	[M-C ₂ H] ⁺ (Loss of the ethynyl group) or Tropylium ion [C ₇ H ₇] ⁺
65	Medium	[C ₅ H ₅] ⁺
63	Medium	[C ₅ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of **1-ethynyl-3-methylbenzene** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: ~16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans: 1024 or more
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: ~240 ppm

- Temperature: 298 K

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat **1-ethynyl-3-methylbenzene** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16
- Mode: Transmittance

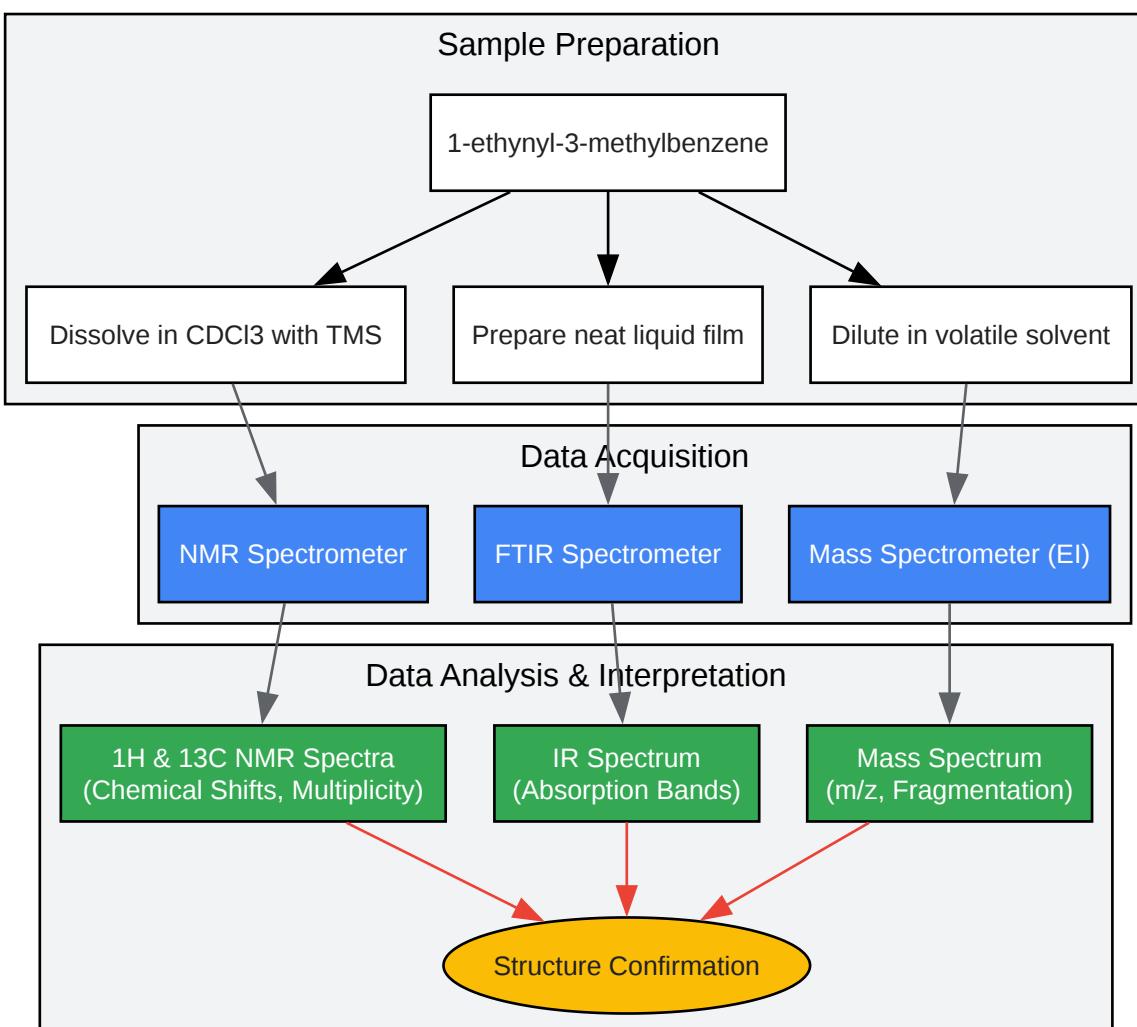
Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: A dilute solution of **1-ethynyl-3-methylbenzene** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:


- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Mass Range: m/z 40-200
- Scan Speed: 1 scan/s
- Source Temperature: ~200 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions against their mass-to-charge ratio (m/z). The base peak is assigned a relative intensity of 100%, and all other peaks are reported relative to it.

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-ethynyl-3-methylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295246#spectroscopic-data-of-1-ethynyl-3-methylbenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com